4-Methylumbelliferyl beta-D-mannopyranoside

描述

4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate commonly used in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is particularly useful in the study of enzyme activities, especially beta-mannosidase, due to its ability to release a fluorescent product upon enzymatic cleavage .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl beta-D-mannopyranoside typically involves the glycosylation of 4-methylumbelliferone with a mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an anhydrous environment and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process includes the purification of the product through techniques such as recrystallization or chromatography to achieve a high level of purity (≥98%) .

化学反应分析

Types of Reactions

4-Methylumbelliferyl beta-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-mannosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

Reagents: Beta-mannosidase enzyme, buffer solutions (e.g., sodium acetate buffer, pH 5.0)

Conditions: The enzymatic reaction is typically carried out at a pH range of 4.5-6.0 and a temperature of 37°C.

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

科学研究应用

Enzymatic Assays

MUM is primarily employed as a fluorogenic substrate in enzyme assays. When cleaved by specific glycosidases, it releases 4-methylumbelliferone (MU), which fluoresces and allows for the quantitative measurement of enzyme activity.

Fluorogenic Substrate for Glycosidases

- Glycoside Hydrolase Family 125 : MUM has been synthesized as a substrate for exo-α-1,6-mannosidases from pathogens like Streptococcus pneumoniae. This application is crucial for studying the enzymatic activity related to bacterial virulence factors. The substrate is more efficiently processed than traditional aryl α-mannopyranosides due to its structural similarity to natural host glycan substrates, enhancing binding and activity .

| Enzyme | Source | Substrate | Fluorescence Detection |

|---|---|---|---|

| Exo-α-1,6-mannosidase | Streptococcus pneumoniae | 4-Methylumbelliferyl β-D-mannopyranoside | High |

| Exo-β-mannosidase | Cellulomonas fimi | 4-Methylumbelliferyl β-D-mannopyranoside | Moderate |

Microbial Studies

MUM is utilized in microbiology to study carbohydrate metabolism in various microorganisms. It serves as a tool to investigate the enzymatic pathways involved in the degradation of polysaccharides.

Pathogen Virulence Studies

Research has shown that MUM can be used to assess the activity of glycosidases produced by pathogenic bacteria, which are essential for their virulence. For instance, studies have highlighted the role of MUM in understanding how certain bacteria process host glycans, contributing to their pathogenicity .

Biochemical Research

In biochemical studies, MUM is leveraged to explore various biological processes and enzyme kinetics.

Characterization of Glycosylation Enzymes

MUM has been employed to characterize enzymes involved in glycosylation processes, providing insights into their mechanisms and efficiencies. For example, it has been used to evaluate endo-β-xylosidase activity in cultured cells, aiding in the understanding of glycosaminoglycan synthesis .

Case Studies

Several studies illustrate the diverse applications of MUM:

- Study on Enzyme Kinetics : A coupled fluorescent assay using MUM demonstrated enhanced sensitivity in measuring enzyme activities compared to traditional methods, facilitating more accurate kinetic studies .

- Microbial Pathogenicity Research : MUM was instrumental in characterizing glycosidases from pathogenic bacteria, revealing their roles in host glycan processing and potential therapeutic targets .

作用机制

The mechanism of action of 4-Methylumbelliferyl beta-D-mannopyranoside involves its hydrolysis by beta-mannosidase. The enzyme recognizes the beta-D-mannopyranoside moiety and cleaves the glycosidic bond, releasing 4-methylumbelliferone. The released 4-methylumbelliferone exhibits fluorescence, which can be quantitatively measured to determine the activity of beta-mannosidase .

相似化合物的比较

4-Methylumbelliferyl beta-D-mannopyranoside is unique due to its specific interaction with beta-mannosidase. Similar compounds include:

4-Methylumbelliferyl alpha-D-mannopyranoside: Used to study alpha-mannosidase activity.

4-Methylumbelliferyl beta-D-glucopyranoside: A substrate for beta-glucosidase assays.

4-Methylumbelliferyl beta-D-galactopyranoside: Utilized in beta-galactosidase activity studies.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays .

生物活性

4-Methylumbelliferyl β-D-mannopyranoside (4-MU-β-Man) is a synthetic fluorogenic substrate widely utilized in biochemical assays to study glycoside hydrolases, particularly mannosidases. Its biological activity is primarily linked to its role as a substrate in enzymatic reactions, allowing for the investigation of enzyme kinetics and interactions with various proteins, including lectins.

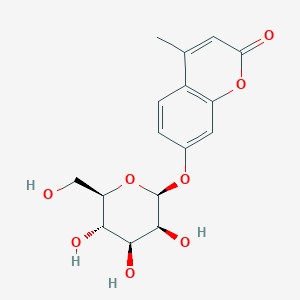

Chemical Structure and Properties

4-MU-β-Man consists of a methylumbelliferyl group linked to a β-D-mannopyranoside moiety. The compound exhibits fluorescence upon hydrolysis, which is crucial for monitoring enzymatic activity. The chemical structure can be represented as follows:

Enzymatic Assays

4-MU-β-Man is predominantly used in assays for glycoside hydrolases, particularly those belonging to the glycoside hydrolase family 125. These enzymes are essential for the processing of N-linked glycans, which are critical for various biological processes, including cell signaling and pathogen virulence.

Table 1: Enzyme Activity Using 4-MU-β-Man

| Enzyme | Source | Activity (μmol/min/mg) | Reference |

|---|---|---|---|

| Exo-α-1,6-mannosidase | Cellulomonas fimi | 5.2 | |

| Exo-α-1,6-mannosidase | Helix pomatia | 6.8 | |

| Concanavalin A | Binding studies | Quenching observed |

The use of 4-MU-β-Man allows for sensitive detection of enzyme activity due to its fluorescent properties, making it an ideal substrate for high-throughput screening of enzyme inhibitors.

Binding Studies

Research has demonstrated that 4-MU-β-Man can be effectively used to study the binding interactions between carbohydrates and lectins. For instance, binding studies with concanavalin A show that the fluorescence of 4-MU is quenched upon binding, indicating a specific interaction between the lectin and the mannose residue.

Study on Pathogen Virulence

A study investigated the role of carbohydrate processing enzymes in bacterial pathogens such as Streptococcus pneumoniae and Clostridium perfringens. The research highlighted how these pathogens utilize mannosidases to process host glycans, contributing to their virulence. The fluorogenic substrate 4-MU-β-Man was used to demonstrate that these enzymes exhibit significantly higher activity towards this substrate compared to traditional aryl α-mannopyranosides, suggesting its potential as a tool for screening inhibitors against these virulence factors .

Kinetic Analysis

In kinetic studies utilizing affinity chromatography, 4-MU-β-Man was employed to measure the binding kinetics of various analytes to glycoproteins. The results indicated that the substrate could effectively differentiate between different binding affinities, providing insights into the dynamics of carbohydrate-protein interactions .

属性

IUPAC Name |

4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-NZBFACKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020649 | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-30-2 | |

| Record name | 4-Methylumbelliferyl-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Methylumbelliferyl beta-D-mannopyranoside in studying β-D-mannosidase?

A: this compound serves as a synthetic substrate for β-D-mannosidase. [, , , , ] Upon enzymatic cleavage by β-D-mannosidase, the compound releases 4-methylumbelliferone, a fluorescent product. This allows researchers to easily quantify enzyme activity by measuring fluorescence intensity.

Q2: How does the pH level affect the activity of β-D-mannosidase?

A: Research using this compound as a substrate has shown that β-D-mannosidase exhibits different pH optima depending on its tissue source and subcellular localization. For instance, lysosomal β-D-mannosidase from goat kidney displays a sharp pH optimum at 5.5. [] In contrast, the enzyme in both normal adult and mutant goat liver shows activity over a broader pH range (4.5-8.0), suggesting the presence of both lysosomal and non-lysosomal forms of the enzyme. []

Q3: Can this compound be used for prenatal diagnosis of β-D-mannosidase deficiency?

A: Studies indicate that this compound can be utilized for the assessment of β-D-mannosidase activity in human chorionic villi. [, ] This suggests the potential of using this substrate for prenatal diagnosis of β-D-mannosidase deficiency, which can manifest as a lysosomal storage disorder.

Q4: Beyond this compound, are there other potential inhibitors for β-D-mannosidase?

A: Research suggests that mannose derivatives like p-nitrophenyl-beta-D-thiomannopyranoside and p-aminophenyl-beta-D-thiomannopyranoside inhibit β-D-mannosidase activity. [] These compounds, particularly when immobilized, could be valuable tools for purifying β-D-mannosidase via affinity chromatography.

Q5: How does the activity of β-D-mannosidase change during fetal development?

A: Studies using this compound as a substrate reveal that total hepatic β-D-mannosidase activity in goats increases as gestation progresses, reaching adult levels in the last 90 days. [] This rise is primarily attributed to the elevated activity of the non-lysosomal isoenzyme. Interestingly, the lysosomal β-D-mannosidase exists as multiple isoenzymes, demonstrating both genetic and developmental distinctions from its non-lysosomal counterpart. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。